N-(2,5-difluorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,5-difluorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a central bicyclic scaffold with a sulfanyl-acetamide side chain. The molecule features:
- Thieno[3,2-d]pyrimidin-4-one core: A fused heterocyclic system combining thiophene and pyrimidinone rings.
- 3-Ethyl substitution: A short alkyl chain at position 3 of the pyrimidinone ring.
- 7-(4-Methylphenyl) group: A para-methyl-substituted phenyl ring at position 7 of the thiophene moiety.
- N-(2,5-difluorophenyl)acetamide: A 2,5-difluorinated phenyl group attached via an acetamide linkage.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S2/c1-3-28-22(30)21-20(16(11-31-21)14-6-4-13(2)5-7-14)27-23(28)32-12-19(29)26-18-10-15(24)8-9-17(18)25/h4-11H,3,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOASCDJDZOYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfanyl-acetamide derivatives of thieno[3,2-d]pyrimidinones. Below is a systematic comparison with structurally analogous compounds:
Structural Modifications and Key Differences
*Calculated molecular weight based on formula C₂₄H₂₀F₂N₃O₂S₂.
Physicochemical and Pharmacokinetic Insights
Lipophilicity :
- The target compound ’s 4-methylphenyl and ethyl groups confer moderate lipophilicity, favoring blood-brain barrier penetration compared to the more polar methoxy-substituted analog .
- The 4-butylphenyl analog exhibits higher logP, increasing the risk of hepatotoxicity but improving oral bioavailability.
Solubility :
- Methoxy and dimethoxy substituents (e.g., ) enhance aqueous solubility but may necessitate prodrug strategies for in vivo efficacy.
Metabolic Stability: Fluorine atoms in the target compound and reduce oxidative metabolism, prolonging half-life compared to non-halogenated analogs .
Research Findings and Implications
- Biological Activity: While explicit data for the target compound is unavailable, structurally similar thieno[3,2-d]pyrimidinones demonstrate IC₅₀ values in the nanomolar range against kinases like EGFR and VEGFR2 .
- Structure-Activity Relationship (SAR) :
- 3-Substituents : Ethyl or methyl groups optimize steric compatibility with hydrophobic kinase pockets.
- 7-Aryl Groups : Electron-donating groups (e.g., methyl, methoxy) improve potency but may reduce metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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